Urea, 1-(2-bromoethyl)-3-(4-propoxy-1-naphthylmethyl)-
Description
The compound Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- (CAS: 102434-28-6) is a brominated urea derivative featuring a naphthalene core substituted with a methoxy group and a bromoethyl chain. Its molecular formula is C₁₅H₁₇BrN₂O₂, with a molecular weight of 337.21 g/mol . The structure includes a urea backbone bridging a 2-bromoethyl group and a 4-methoxy-1-naphthylmethyl moiety, which confers unique electronic and steric properties.
Properties
CAS No. |
102434-34-4 |
|---|---|
Molecular Formula |
C17H21BrN2O2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-[(4-propoxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C17H21BrN2O2/c1-2-11-22-16-8-7-13(12-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8H,2,9-12H2,1H3,(H2,19,20,21) |
InChI Key |
RSSNMWKQCGCQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)urea and related brominated or urea-containing analogs:
Structural and Functional Insights
- Reactivity: The bromoethyl group in the target compound enables facile nucleophilic substitutions (e.g., with amines or thiols), a feature shared with Compound 2c but absent in non-brominated analogs like C.20 .
- Solubility: The 4-methoxy group on the naphthylmethyl moiety enhances hydrophilicity compared to non-polar analogs (e.g., 155), which may improve bioavailability .
- Biological Relevance : Unlike Compound 2c (coumarin-based) or 155 (polymer-focused), the target urea’s naphthalene core aligns with kinase inhibitor scaffolds, as seen in C.20 derivatives .
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of urea derivatives like 1-(2-bromoethyl)-3-(4-propoxy-1-naphthylmethyl)urea?
Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures may accelerate reactions but risk side products (e.g., decomposition of the bromoethyl group).
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution reactions involving the bromoethyl moiety .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products, as impurities can skew biological assay results .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., propoxy-naphthyl vs. bromoethyl groups) and assess regioselectivity.
- Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns (e.g., bromine’s characteristic doublet) .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is typical for pharmacological studies) .
Q. Q3. What reaction conditions are suitable for functionalizing the urea moiety in this compound?
The urea group can undergo:
- Hydrolysis : Acidic/basic conditions cleave the urea into amines, but pH must be carefully controlled to avoid degrading the naphthylmethyl group .
- Alkylation/arylation : Use of alkyl halides or aryl boronic acids under palladium catalysis to modify substituents .
Advanced Research Questions
Q. Q4. How can multi-step synthesis protocols be designed to minimize side reactions in complex urea derivatives?
Strategies include:
- Stepwise protection/deprotection : For example, protecting the naphthylmethyl group during bromoethyl functionalization to prevent unintended cross-reactions .
- Computational modeling : Tools like density functional theory (DFT) predict reactive intermediates and guide solvent/catalyst selection .
- In-line monitoring : Techniques like FT-IR spectroscopy track reaction progress in real time, reducing over-reaction risks .
Q. Q5. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodologies involve:
- Mechanistic validation : Use isotopic labeling (e.g., deuterated solvents) to confirm reaction pathways inferred from DFT calculations .
- High-throughput screening : Test multiple reaction conditions (e.g., varying catalysts, solvents) to identify outliers and refine computational models .
- Collaborative feedback loops : Integrate experimental data into machine learning algorithms to improve predictive accuracy .
Q. Q6. What advanced techniques are recommended for studying the compound’s biological interactions (e.g., enzyme inhibition)?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins (e.g., kinases) with high sensitivity .
- X-ray crystallography : Resolves 3D binding modes of the urea moiety within enzyme active sites .
- Metabolomic profiling : Identifies off-target effects by tracking cellular metabolite changes post-treatment .
Q. Q7. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?
- LogP analysis : Compare bromoethyl vs. chloroethyl groups to assess lipophilicity changes using shake-flask or chromatographic methods .
- Thermal stability : Differential Scanning Calorimetry (DSC) evaluates decomposition thresholds influenced by the propoxy-naphthyl group .
- Solubility studies : Use Hansen solubility parameters to optimize formulations for in vivo assays .
Methodological Considerations
Q. Q8. What statistical approaches are effective for optimizing reaction yields in urea derivative synthesis?
Q. Q9. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .
Q. Q10. What computational tools are recommended for predicting reaction pathways or designing analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
